molecular formula C20H14ClN3O B11285361 2-[(2-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

2-[(2-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11285361
M. Wt: 347.8 g/mol
InChI Key: QOBOOKVMNZDIKC-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. This compound is of significant interest due to its potential pharmacological properties and its structural similarity to other biologically active molecules .

Preparation Methods

The synthesis of 2-[(2-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the annulation of substituted benzimidazoles with ethyl 4,4,4-trifluorobut-2-inoate in the presence of pyridine under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and DNA. Its structural features allow it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, it can intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]benzimidazoles and benzimidazole derivatives. For example:

These compounds share structural similarities but differ in their substituents, which can significantly affect their pharmacological properties and applications

Properties

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C20H14ClN3O/c1-12-14(10-13-6-2-3-7-16(13)21)20(25)24-18-9-5-4-8-17(18)23-19(24)15(12)11-22/h2-9,23H,10H2,1H3

InChI Key

QOBOOKVMNZDIKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CC4=CC=CC=C4Cl

Origin of Product

United States

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